Cas no 1804263-83-9 (1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one)
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one
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- Inchi: 1S/C10H10Br2OS/c11-5-8-2-1-7(4-10(8)14)3-9(13)6-12/h1-2,4,14H,3,5-6H2
- InChI Key: LHHLKFGVDYTQDA-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1S)CC(CBr)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- XLogP3: 3
- Topological Polar Surface Area: 18.1
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022486-250mg |
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one |
1804263-83-9 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013022486-500mg |
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one |
1804263-83-9 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
| Alichem | A013022486-1g |
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one |
1804263-83-9 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one: A Comprehensive Overview
1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one, also known by its CAS number 1804263-83-9, is a compound of significant interest in the field of organic chemistry. This molecule is characterized by its unique structure, which includes a bromine atom, a thiophenol group, and a ketone functional group. The presence of these functional groups makes it a versatile compound with potential applications in various chemical reactions and syntheses.
The molecular structure of 1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one consists of a central propanone moiety (a three-carbon chain with a ketone group at position 2). At position 3 of this chain, there is a phenyl ring substituted with a bromomethyl group at position 4 and a mercapto group (-SH) at position 3. The bromine atom at position 1 further adds to the complexity and reactivity of the molecule. This arrangement allows for multiple sites of reactivity, making it an intriguing subject for both theoretical and experimental studies.
Recent advancements in synthetic chemistry have highlighted the importance of such compounds in the construction of bioactive molecules. For instance, the presence of the mercapto group (-SH) can act as a nucleophile in substitution reactions, while the bromine atoms can serve as leaving groups or participate in elimination reactions. These properties make 1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one a valuable intermediate in the synthesis of more complex organic compounds.
In terms of its applications, this compound has shown promise in the development of novel materials and pharmaceuticals. Its ability to undergo various transformations under different reaction conditions makes it a valuable tool for chemists. For example, the bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, leading to derivatives with diverse properties.
Moreover, the study of 1-Bromo-3-(4-(bromomethyl)-3-mercaptophenyl)propan-2-one has contributed to our understanding of sulfur-containing compounds and their role in biological systems. The mercapto group (-SH) is known to play a crucial role in many biochemical processes, including antioxidant defense mechanisms and enzyme catalysis. By studying compounds like this one, researchers can gain insights into the design of new drugs and therapeutic agents.
The synthesis of this compound typically involves multi-step procedures that require precise control over reaction conditions. One common approach involves the bromination of an intermediate compound followed by subsequent substitutions or additions to introduce the desired functional groups. The isolation and purification steps are critical to ensure high purity, which is essential for both analytical studies and practical applications.
In conclusion, 1-Bromo-3-(4-(bromomethyl)-3-mersaptophenyl)propan-2-one stands out as an important molecule in organic chemistry due to its unique structure and versatile reactivity. Its potential applications span across various fields, from material science to pharmacology, making it a subject of ongoing research interest. As new methodologies and technologies emerge, we can expect further discoveries that will expand our understanding and utilization of this fascinating compound.
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